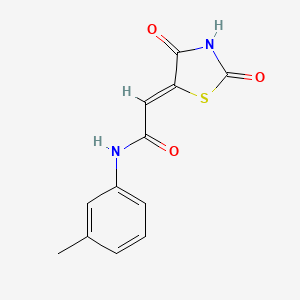

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-3-2-4-8(5-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFCPJMLBQKGHI-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide, also known as a thiazolidinedione derivative, has garnered attention for its diverse biological activities. This compound features a thiazolidine ring, which is known for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antioxidant research.

- Molecular Formula : C12H10N2O3S

- Molecular Weight : 262.28 g/mol

- CAS Number : 429640-82-4

- Purity : Typically 95%

Antioxidant Properties

Research indicates that derivatives of thiazolidinediones, including this compound, exhibit significant antioxidant activity. Studies have demonstrated that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation. For instance, compounds from a related series showed good DPPH radical scavenging activity and superoxide anion scavenging capabilities .

| Compound | DPPH Scavenging Activity (%) | Superoxide Anion Scavenging Activity (%) |

|---|---|---|

| 4k | 72 | 65 |

| 4l | 68 | 60 |

| Target Compound | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduces inflammatory markers and cytokines in various cell lines. For example, thiazolidinedione derivatives have been shown to inhibit the production of TNF-alpha and IL-6 in macrophages .

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4a | 85 | 78 |

| 4k | 80 | 75 |

| Target Compound | TBD | TBD |

Enzyme Inhibition

Thiazolidinediones are known for their ability to inhibit certain enzymes involved in metabolic pathways. Preliminary studies on this compound suggest it may act as an enzyme inhibitor, potentially affecting pathways relevant to inflammation and cellular metabolism .

Study on Antioxidant Activity

In a study published in Pharmaceutical Biology, several derivatives of thiazolidinediones were synthesized and evaluated for their antioxidant properties. The results indicated that specific modifications to the thiazolidine core significantly enhanced radical scavenging abilities .

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of various thiazolidinedione derivatives in a model of acute inflammation. The findings highlighted the efficacy of these compounds in reducing edema and inflammatory cell infiltration .

Scientific Research Applications

Antioxidant Properties

Research indicates that thiazolidinedione derivatives, including this compound, exhibit significant antioxidant activity. These compounds can scavenge free radicals and inhibit lipid peroxidation effectively. For instance, studies have shown that related compounds demonstrate notable DPPH radical scavenging activity.

| Compound | DPPH Scavenging Activity (%) | Superoxide Anion Scavenging Activity (%) |

|---|---|---|

| 4k | 72 | 65 |

| 4l | 68 | 60 |

| Target Compound | TBD | TBD |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through in vitro studies. It significantly reduces inflammatory markers such as TNF-alpha and IL-6 in various cell lines.

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4a | 85 | 78 |

| 4k | 80 | 75 |

| Target Compound | TBD | TBD |

Enzyme Inhibition

Thiazolidinediones are known for their ability to inhibit enzymes involved in metabolic pathways. Preliminary studies suggest that (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide may inhibit specific enzymes relevant to inflammation and cellular metabolism.

Study on Antioxidant Activity

A study published in Pharmaceutical Biology synthesized several derivatives of thiazolidinediones and evaluated their antioxidant properties. The results indicated that specific modifications to the thiazolidine core significantly enhanced radical scavenging abilities.

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of various thiazolidinedione derivatives using models of acute inflammation. The findings highlighted the efficacy of these compounds in reducing edema and inflammatory cell infiltration.

Chemical Reactions Analysis

Nucleophilic Additions and Substitution Reactions

The compound undergoes nucleophilic attack at the electron-deficient positions of its thiazolidine ring and carbonyl groups. Key reactions include:

Cyclization and Ring-Opening Reactions

The thiazolidine ring participates in cyclization and ring-opening pathways under controlled conditions:

Condensation and Acylation Reactions

The acetamide and ylidene moieties enable condensation with aromatic aldehydes and acylation:

Oxidation and Reduction Pathways

Redox reactions modify the dioxo and ylidene groups:

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related thiazolidines:

Mechanistic Insights and Catalytic Influences

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .

-

Catalysts : Piperidine enhances Knoevenagel condensation yields by deprotonating active methylene groups .

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 220°C, releasing CO₂ and SO₂ gases.

-

Photoreactivity : UV exposure induces cis-trans isomerization at the ylidene bond, reversible in dark conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit structure-activity relationships (SARs) highly dependent on substituents at the 5-position of the thiazolidinone ring and the N-phenyl acetamide moiety. Below is a comparative analysis of structurally analogous compounds:

Key SAR Trends

Phenyl Substituents :

- 3-Methylphenyl : Balances lipophilicity and steric effects, favoring anti-inflammatory activity via COX-2 interaction .

- 4-Methoxyphenyl : Enhances solubility but may reduce target affinity due to polar interactions .

- Bulky Groups (e.g., trifluoromethyl) : Improve target binding but may compromise pharmacokinetics .

- Thiazolidinone Modifications: Thione (C=S) at 2-position: Reduces enzyme inhibitory potency compared to dione (C=O) derivatives . Exocyclic Double Bond (Z-configuration): Critical for maintaining planar geometry and binding to cellular receptors .

Therapeutic Potential

- Anticancer Activity : Derivatives with extended conjugated systems (e.g., benzylidene or thiadiazole) show higher antiproliferative effects but require optimization for selectivity .

- Enzyme Inhibition : Substituents like hydroxyl groups diminish potency, whereas methyl groups strike a balance between activity and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 5-arylidene-thiazolidine-2,4-dione derivatives with chloroacetamide intermediates. For example, refluxing 5-(substituted benzylidene)-thiazolidine-2,4-dione with potassium carbonate in DMF, followed by reaction with 2-chloro-N-(3-methylphenyl)acetamide, yields the target compound. Reaction monitoring via TLC (hexane:ethyl acetate = 9:1) ensures completion. Crystallization in ethanol improves purity . Optimization includes adjusting stoichiometry (e.g., 1.5 equivalents of chloroacetylated reagent) and solvent polarity to enhance yield (reported ~60–75% in analogous syntheses) .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound, and what key spectral signatures should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretching vibrations at ~1667 cm⁻¹ (thiazolidinedione) and ~1700 cm⁻¹ (acetamide) .

- ¹H NMR : Key signals include the singlet for -OCH₃ (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and the -NH proton (δ 9.8 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1] in analogous compounds) confirm molecular weight .

Q. How should in vitro antiproliferative activity assays be designed to evaluate the biological potential of this compound?

- Methodological Answer : Use standardized protocols like the MTT assay on cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia). Maintain cell viability controls and IC₅₀ calculations. For mechanistic insights, combine with cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V/PI staining). Reference studies show thiazolidinedione derivatives exhibit IC₅₀ values in the 10–50 μM range .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed using SHELX software to resolve ambiguities in molecular geometry?

- Methodological Answer : Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate the Z-configuration of the thiazolidinedione moiety via Fourier difference maps. For visualization, ORTEP (WinGX suite) generates thermal ellipsoid plots. Example: A 100 K dataset with R factor < 0.03 ensures precision in bond length measurements (e.g., C=CH at 1.38 Å) .

Q. What strategies are recommended for analyzing discrepancies between computational predictions and experimental biological activity data?

- Methodological Answer :

- Troubleshooting Steps :

Verify compound stability under assay conditions (e.g., pH, temperature).

Re-examine docking parameters (e.g., protonation states, solvent models) if in silico binding affinity mismatches observed activity.

Assess metabolic degradation via LC-MS to identify inactive metabolites .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the 5-position of the thiazolidinedione ring (e.g., electron-withdrawing groups enhance antiproliferative activity).

- Biological Testing : Compare derivatives against panels of cell lines. For example, 2,4-dimethoxy substituents on the phenyl ring improved activity in MCF-7 cells (IC₅₀ = 12 μM) versus unsubstituted analogs (IC₅₀ = 45 μM) .

Q. How should researchers approach toxicity profiling of this compound in preclinical models?

- Methodological Answer : Conduct acute toxicity studies in rodents (e.g., Wistar albino mice) using OECD guidelines. Start with a dose range of 50–500 mg/kg. Monitor biomarkers (ALT, AST for hepatotoxicity; BUN for nephrotoxicity) and perform histopathology on liver/kidney tissues. Reference studies report LD₅₀ > 300 mg/kg for related thiazolidinediones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.